molecular formula C24H26N4O2 B15031515 3,3'-butane-1,4-diylbis(2-ethylquinazolin-4(3H)-one)

3,3'-butane-1,4-diylbis(2-ethylquinazolin-4(3H)-one)

Cat. No.: B15031515
M. Wt: 402.5 g/mol
InChI Key: NXDFUTDXYVXCRN-UHFFFAOYSA-N
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Description

2-ETHYL-3-[4-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-3-[4-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and further functionalization to introduce the ethyl and butyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and controlled temperature and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-3-[4-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce more saturated analogs .

Scientific Research Applications

2-ETHYL-3-[4-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHYL-3-[4-(2-ETHYL-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-ethyl-3-[4-(2-ethyl-4-oxoquinazolin-3-yl)butyl]quinazolin-4-one

InChI

InChI=1S/C24H26N4O2/c1-3-21-25-19-13-7-5-11-17(19)23(29)27(21)15-9-10-16-28-22(4-2)26-20-14-8-6-12-18(20)24(28)30/h5-8,11-14H,3-4,9-10,15-16H2,1-2H3

InChI Key

NXDFUTDXYVXCRN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCCCN3C(=NC4=CC=CC=C4C3=O)CC

Origin of Product

United States

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